molecular formula C20H17NO5 B11388062 methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11388062
M. Wt: 351.4 g/mol
InChI Key: IEXXQGLFPVXRSS-UHFFFAOYSA-N
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Description

Methyl 2-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . This compound is notable for its potential biological activities and its structural uniqueness, which makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate typically involves the cyclization of ethyl-4,4,4-trifluoroacetoacetate with salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl chromene derivative . This intermediate can then be further reacted with appropriate amines and benzoic acid derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 2-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • 6-Chloro-2-methyl-4H-chromen-4-one

Uniqueness

Methyl 2-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate is unique due to its specific substitution pattern and the presence of both chromene and benzoate moieties. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-3-12-8-9-17-14(10-12)16(22)11-18(26-17)19(23)21-15-7-5-4-6-13(15)20(24)25-2/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

IEXXQGLFPVXRSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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